molecular formula C34H36BF4N B2424984 2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium; tetrafluoroboranuide CAS No. 88064-60-2

2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium; tetrafluoroboranuide

Cat. No. B2424984
CAS RN: 88064-60-2
M. Wt: 545.47
InChI Key: VYBGZWQEEVFCSC-UHFFFAOYSA-N
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Description

The compound “2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium; tetrafluoroboranuide” is a complex organic molecule. It contains a pyridinium core substituted with triphenyl and trimethylbicycloheptanyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures (the phenyl rings and the bicyclic heptane ring). The trimethylbicyclo[3.1.1]heptan-3-yl group is a type of terpene, which are often found in essential oils and are known for their strong aromas .


Chemical Reactions Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its structure. For example, it is likely to be a solid at room temperature with a relatively high melting point due to the presence of the aromatic rings and the ionic pyridinium group .

Mechanism of Action

The mechanism of action of this compound is not clear without further context. It could potentially be used in a variety of applications depending on its physical and chemical properties .

properties

IUPAC Name

2,4,6-triphenyl-1-[(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methyl]pyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N.BF4/c1-24-29(19-30-22-31(24)34(30,2)3)23-35-32(26-15-9-5-10-16-26)20-28(25-13-7-4-8-14-25)21-33(35)27-17-11-6-12-18-27;2-1(3,4)5/h4-18,20-21,24,29-31H,19,22-23H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBGZWQEEVFCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1C(CC2CC1C2(C)C)C[N+]3=C(C=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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